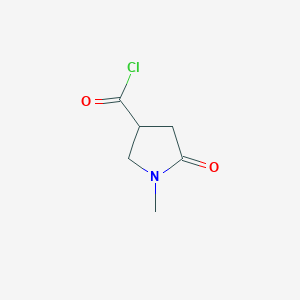
1-Methyl-5-oxopyrrolidine-3-carbonyl chloride
説明
1-Methyl-5-oxopyrrolidine-3-carbonyl chloride is a useful research compound. Its molecular formula is C6H8ClNO2 and its molecular weight is 161.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-5-oxopyrrolidine-3-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
This compound is a derivative of pyrrolidine, featuring a carbonyl group that enhances its reactivity. The compound can undergo various chemical transformations, which are essential for its application in synthetic organic chemistry and pharmaceutical development.
Antimicrobial Activity
Research indicates that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain 5-oxopyrrolidine derivatives demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus, which is crucial given the rising concerns over antibiotic resistance .
Table 1: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus (MRSA) | 8 µg/mL |
| Compound B | E. coli | >64 µg/mL |
| This compound | S. aureus (linezolid-resistant) | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. In studies using the A549 human lung adenocarcinoma model, compounds derived from this scaffold showed varying degrees of cytotoxicity. Notably, some derivatives exhibited activity comparable to cisplatin, a standard chemotherapeutic agent .
Table 2: Cytotoxicity of Selected Compounds on A549 Cells
| Compound | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| Compound C | 10 | Similar |
| Compound D | 25 | Lower |
| This compound | 15 | Comparable |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions necessary for pathogen survival or cancer cell proliferation.
- DNA Interaction : It is hypothesized that the compound could interfere with DNA replication processes, leading to apoptosis in cancer cells.
- Receptor Modulation : The compound may also interact with specific receptors, modulating signaling pathways that influence cell growth and division.
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives of the pyrrolidine framework to enhance biological activity. For instance, compounds with different substituents on the aromatic ring have shown improved potency against resistant bacterial strains and cancer cells .
One notable study synthesized a series of derivatives and evaluated their antioxidant properties alongside their antimicrobial and anticancer activities. This comprehensive approach allowed for the identification of lead compounds that could be further developed into therapeutic agents .
特性
IUPAC Name |
1-methyl-5-oxopyrrolidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2/c1-8-3-4(6(7)10)2-5(8)9/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNQOUDCVFXCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















